molecular formula C13H9I2N3O2 B11559575 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11559575
M. Wt: 493.04 g/mol
InChI Key: POFCEJHAWCZDHA-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide is a synthetic organic compound characterized by the presence of iodine atoms, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. Additionally, the iodine atoms can increase the compound’s overall molecular weight and influence its pharmacokinetic properties.

Properties

Molecular Formula

C13H9I2N3O2

Molecular Weight

493.04 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9I2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+

InChI Key

POFCEJHAWCZDHA-REZTVBANSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.